molecular formula C15H22O2 B1482344 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol CAS No. 1923846-41-6

2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol

Cat. No.: B1482344
CAS No.: 1923846-41-6
M. Wt: 234.33 g/mol
InChI Key: HERHHFYJPNXBJC-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group attached to a cyclohexyl ring, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol typically involves the following steps:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol to form methoxybenzene.

    Cyclohexyl Ring Formation: The methoxybenzene can then undergo a Friedel-Crafts alkylation with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethan-1-ol Attachment: The final step involves the attachment of the ethan-1-ol group, which can be done through a Grignard reaction where the cyclohexylmethoxybenzene reacts with ethylene oxide in the presence of a Grignard reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various alcohol derivatives.

    Substitution: Produces compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic receptors, while the cyclohexyl ring provides structural stability. The ethan-1-ol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethyl alcohol: Similar structure but lacks the cyclohexyl ring.

    4-Methoxybenzyl alcohol: Similar methoxyphenyl group but different side chain.

    4-Methoxyacetophenone: Contains a methoxyphenyl group but with a ketone functional group.

Uniqueness

2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol is unique due to its combination of a methoxyphenyl group, a cyclohexyl ring, and an ethan-1-ol group. This combination provides a unique set of chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)cyclohexyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h6-9,12-13,16H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHHFYJPNXBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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